![molecular formula C20H20N4 B397117 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline CAS No. 53003-21-7](/img/structure/B397117.png)

6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

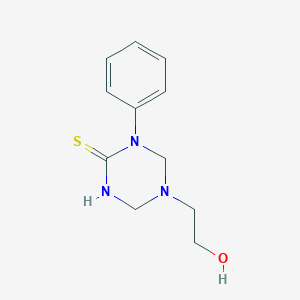

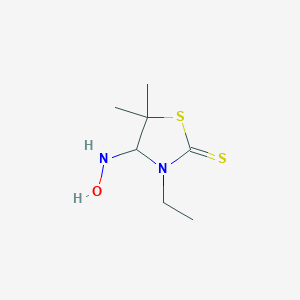

“6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline” is a chemical compound with the molecular formula C20H20N4 . It is a planar fused heterocyclic compound . The compound has a molecular weight of 316.4 g/mol .

Synthesis Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes . The most frequently employed synthetic route to indolo[3,2-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine .Molecular Structure Analysis

The molecular structure of “6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline” includes a piperidine ring attached to an indolo[3,2-b]quinoxaline core . The InChI string for this compound is InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 .Chemical Reactions Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives often involves condensation and cycloaddition reactions . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 316.4 g/mol, an XLogP3-AA of 3.7, and a topological polar surface area of 34 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 .Aplicaciones Científicas De Investigación

Antiviral and Interferon Inducing Capability

Research has demonstrated the potential of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, including derivatives that might share structural similarities with 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline, as potent interferon inducers and antivirals. These compounds exhibit low toxicity and significant activity against viral infections, highlighting their therapeutic potential in antiviral therapy (Shibinskaya et al., 2010).

Antimalarial Activity

A study on the antiplasmodial evaluation of indolo[3,2‐b]quinoline-C11‐carboxamides against Plasmodium falciparum identified a piperidin-1-yl linked analogue as a promising compound. This derivative inhibited hemoglobin uptake in the malaria parasite, a novel mechanism of action that suggests potential for the development of new antimalarial therapies (Mudududdla et al., 2018).

DNA Intercalation and Anticancer Properties

6H-Indolo[2,3-b]quinoxalines, including structurally related compounds, have been identified as DNA intercalators with a wide range of pharmacological activities. These interactions with DNA contribute to their anticancer, antiviral, and other pharmacological effects. The thermal stability of the DNA complex with these compounds is crucial for their pharmacological activity, indicating their potential as templates for novel therapeutic agents (Moorthy et al., 2013).

Synthetic Applications

The compound and its derivatives have also been a focus in synthetic organic chemistry, with research exploring their synthesis and reactions. For instance, the synthesis of 6-aminopropyl-6H-indolo[2,3-b]quinoxaline derivatives demonstrates the versatility of these compounds in producing a variety of biologically active molecules (Shibinskaya et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline is cholinesterase , an enzyme that plays a crucial role in nerve function . This compound has been identified as a potent and selective inhibitor of butyrylcholinesterase (BuChE), a specific type of cholinesterase .

Mode of Action

6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline interacts with its target, BuChE, by inhibiting its activity . This inhibition occurs when the compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter essential for nerve signal transmission .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline are not available from the search results, the compound’s high solubility (>2.7 M in acetonitrile) suggests good bioavailability

Result of Action

The molecular effect of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline’s action is the inhibition of BuChE, leading to increased levels of acetylcholine . On a cellular level, this can affect various processes regulated by acetylcholine, including muscle contraction, heart rate, and other functions of the nervous system.

Action Environment

The action, efficacy, and stability of 6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline can be influenced by various environmental factors. For instance, its stability was demonstrated in a nonaqueous redox flow battery environment, where it showed 99.86% capacity retention over 49.5 hours . .

Propiedades

IUPAC Name |

6-(piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4/c1-6-12-23(13-7-1)14-24-18-11-5-2-8-15(18)19-20(24)22-17-10-4-3-9-16(17)21-19/h2-5,8-11H,1,6-7,12-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGIXCCLPBEDOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Piperidin-1-ylmethyl)indolo[3,2-b]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-N-[4-(2,3,5-trimethylphenoxy)butyl]amine](/img/structure/B397034.png)

![N-allyl-N-[4-(3-methoxyphenoxy)butyl]amine](/img/structure/B397037.png)

![N-allyl-N-[4-(2,5-dimethylphenoxy)butyl]amine](/img/structure/B397040.png)

![[4-(Methylsulfinyl)phenoxy]acetic acid](/img/structure/B397043.png)

![N-allyl-N-[3-(4-chloro-3-methylphenoxy)propyl]amine](/img/structure/B397055.png)

![({3-[(Carboxymethyl)sulfanyl]-1,2,4-thiadiazol-5-yl}sulfanyl)acetic acid](/img/structure/B397056.png)

![4-{[(Ethylamino)carbothioyl]amino}benzoic acid](/img/structure/B397060.png)